LogP Differentiates Lipophilicity Profile Relative to Dimethyl Analog
5-Diethylamino-2-pentanol exhibits a calculated LogP of 1.48920, which is approximately 0.78 log units higher (i.e., over 6-fold greater lipophilicity) than the corresponding dimethyl analog 5-(dimethylamino)pentan-2-ol (LogP = 0.70900) [1]. This difference stems from the two additional methylene units in the diethylamino moiety, which increase the hydrophobic surface area and reduce aqueous solubility. In medicinal chemistry contexts, this LogP elevation can translate to enhanced passive membrane permeability and altered distribution characteristics for any downstream drug candidates built from this intermediate.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 1.48920 |
| Comparator Or Baseline | 5-(dimethylamino)pentan-2-ol (CAS 27384-45-8): 0.70900 |
| Quantified Difference | Δ LogP = +0.78020 (≈6.0× higher partition coefficient) |
| Conditions | Calculated partition coefficient (octanol/water) using standard computational methods |
Why This Matters
Higher LogP enables tuning of lipophilicity for improved membrane permeability in CNS or intracellular targets, a key differentiator when selecting among amino alcohol building blocks.
- [1] ChemSrc. 5-dimethylaminopentan-2-ol LogP Value. ChemSrc CAS 27384-45-8. View Source
